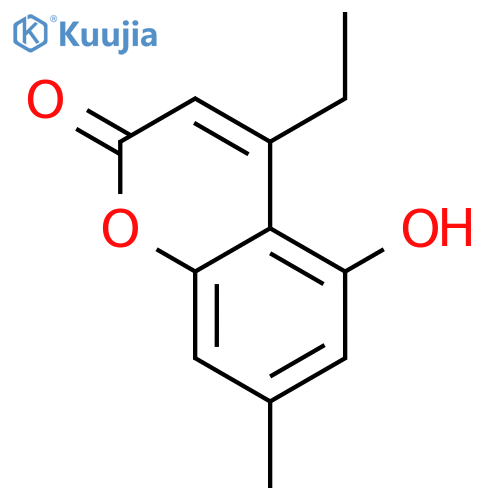

Cas no 62036-49-1 (4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one)

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one

- 2H-1-Benzopyran-2-one, 4-ethyl-5-hydroxy-7-methyl-

- 4-Aethyl-7-methyl-5-hydroxycumarin

- 4-ethyl-5-hydroxy-7-methyl-2H-1-benzopyran-2-one

- 4-ethyl-5-hydroxy-7-methyl-chromen-2-one

- AC1NSFQJ

- Ambcb6141880

- CBMicro_001724

- CTK2C8346

- HMS2266I03

- Oprea1_673635

-

- MDL: MFCD02080280

- インチ: InChI=1S/C12H12O3/c1-3-8-6-11(14)15-10-5-7(2)4-9(13)12(8)10/h4-6,13H,3H2,1-2H3

- InChIKey: BGKWMMAJZNSSGJ-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC(=O)OC2=CC(=CC(=C12)O)C

計算された属性

- せいみつぶんしりょう: 204.07866

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

じっけんとくせい

- PSA: 46.53

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E762188-50mg |

4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-one |

62036-49-1 | 50mg |

$ 65.00 | 2022-06-05 | ||

| TRC | E762188-100mg |

4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-one |

62036-49-1 | 100mg |

$ 80.00 | 2022-06-05 | ||

| Enamine | EN300-302704-0.5g |

4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-one |

62036-49-1 | 0.5g |

$39.0 | 2023-09-06 | ||

| Alichem | A449041935-5g |

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one |

62036-49-1 | 95% | 5g |

$421.74 | 2023-09-01 | |

| Enamine | EN300-302704-5.0g |

4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-one |

62036-49-1 | 5.0g |

$188.0 | 2023-02-25 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268943-250mg |

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one |

62036-49-1 | 98% | 250mg |

¥56.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268943-1g |

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one |

62036-49-1 | 98% | 1g |

¥214.00 | 2024-05-06 | |

| Ambeed | A353827-100mg |

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one |

62036-49-1 | 95+% | 100mg |

$10.0 | 2025-02-25 | |

| 1PlusChem | 1P00EEUQ-1g |

4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-one |

62036-49-1 | 97% | 1g |

$61.00 | 2025-02-27 | |

| Aaron | AR00EF32-5g |

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one |

62036-49-1 | 95% | 5g |

$137.00 | 2025-01-24 |

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one 関連文献

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-oneに関する追加情報

Introduction to 4-Ethyl-5-Hydroxy-7-Methyl-2H-Chromen-2-One (CAS No. 62036-49-1)

4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, commonly referred to by its CAS number 62036-49, is a structurally unique compound belonging to the chromene family. Chromenes are a class of organic compounds characterized by a fused benzene and gamma-pyrone ring system, which imparts them with a wide range of biological activities. This compound, in particular, has garnered significant attention due to its potential applications in the fields of pharmacology, food science, and cosmetics.

The molecular structure of 4-Ethyl-5-hydroxy-7-methyl is notable for its substituted chromenone skeleton. The presence of an ethyl group at position 4, a hydroxyl group at position 5, and a methyl group at position 7 contributes to its distinct chemical properties. These substituents not only influence the compound's solubility and stability but also play a crucial role in its bioavailability and pharmacokinetics.

Recent studies have highlighted the antioxidant properties of 4-Ethyl-related compounds, making them promising candidates for use in food preservatives and cosmetic formulations. The hydroxyl group at position 5 is particularly significant as it enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage. This attribute has led researchers to explore its potential in mitigating age-related diseases and promoting overall health.

In the realm of pharmacology, 5-hydroxy-containing chromenes have shown potential as anti-inflammatory agents. Preclinical studies suggest that this compound may inhibit pro-inflammatory pathways, making it a viable option for treating conditions such as arthritis and inflammatory bowel disease. Furthermore, its methyl group at position 7 enhances lipophilicity, which could improve its absorption across biological membranes.

The synthesis of 7-methyl-substituted chromenes has been optimized through various methodologies, including microwave-assisted synthesis and enzymatic catalysis. These advancements have not only improved yield but also reduced the environmental footprint of production processes. As a result, this compound is now more accessible for large-scale applications in industries such as pharmaceuticals and cosmetics.

In terms of application, 2H-chromen-based compounds are increasingly being incorporated into skincare products due to their UV protective properties. The ethyl group at position 4 enhances the compound's ability to absorb UV radiation, making it an effective ingredient in sunscreens and anti-ageing formulations.

Looking ahead, ongoing research is focused on understanding the molecular mechanisms underlying the biological activities of this compound. Collaborative efforts between chemists and biologists are paving the way for novel therapeutic interventions based on this versatile molecule.

62036-49-1 (4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one) 関連製品

- 2555-28-4(4-Methylherniarin)

- 90-33-5(4-Methylumbelliferone)

- 2373-31-1(6-Hydroxy-4-methylcoumarin)

- 607-71-6(4-Methylcoumarin)

- 484-12-8(Osthole)

- 529-84-0(4-Methylesculetin)

- 2107-77-9(4-Methyldaphnetin)

- 2747-05-9(4-Methylumbelliferyl acetate)

- 87-05-8(7-Ethoxy-4-methylcoumarin)

- 2107-76-8(5,7-Dihydroxy-4-methylcoumarin)